molecular formula C14H15IN2O B3494390 5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole

5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole

Cat. No.: B3494390
M. Wt: 354.19 g/mol
InChI Key: MFVHJRFCPBDTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 4-iodobenzoyl chloride to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used to modify the oxadiazole ring.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the oxadiazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an azide group would yield 5-cyclohexyl-3-(4-azidophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The iodine atom on the phenyl ring may also play a role in its biological activity by facilitating binding to target sites.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyclohexyl-3-(4-bromophenyl)-1,2,4-oxadiazole
  • 5-cyclohexyl-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 5-cyclohexyl-3-(4-fluorophenyl)-1,2,4-oxadiazole

Uniqueness

5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and biological properties.

Properties

IUPAC Name

5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVHJRFCPBDTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 4
5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 5
5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-cyclohexyl-3-(4-iodophenyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.